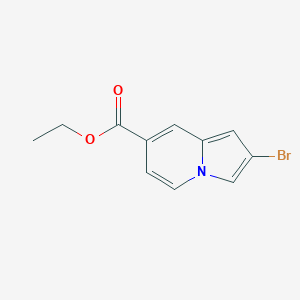

Ethyl 2-bromoindolizine-7-carboxylate

CAS No.:

Cat. No.: VC13850131

Molecular Formula: C11H10BrNO2

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrNO2 |

|---|---|

| Molecular Weight | 268.11 g/mol |

| IUPAC Name | ethyl 2-bromoindolizine-7-carboxylate |

| Standard InChI | InChI=1S/C11H10BrNO2/c1-2-15-11(14)8-3-4-13-7-9(12)6-10(13)5-8/h3-7H,2H2,1H3 |

| Standard InChI Key | UKTSOOWSNFMTBN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=CC(=CN2C=C1)Br |

| Canonical SMILES | CCOC(=O)C1=CC2=CC(=CN2C=C1)Br |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-bromoindolizine-7-carboxylate belongs to the indolizine family, a class of nitrogen-containing heterocycles featuring fused pyridine and pyrrole rings. The compound’s molecular formula is C₁₁H₁₀BrNO₂, with a molecular weight of 268.11 g/mol . Its IUPAC name, ethyl 2-bromoindolizine-7-carboxylate, reflects the ethyl ester at position 7 and the bromine substituent at position 2. The Smiles notation (O=C(C1=CC2=CC(Br)=CN2C=C1)OCC) further elucidates its planar bicyclic structure, where the bromine atom occupies the electron-rich position adjacent to the nitrogen atom .

Spectroscopic and Physicochemical Properties

Key spectroscopic data for ethyl 2-bromoindolizine-7-carboxylate have been reported in synthetic studies. Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:

-

¹H NMR (500 MHz, CDCl₃): δ 8.17 (s, 1H, H-1), 7.94 (d, J = 7.5 Hz, 1H, H-5), 7.21 (dd, J = 7.5, 2.0 Hz, 1H, H-6), 6.90 (d, J = 4.5 Hz, 1H, H-3), 6.77 (d, J = 4.0 Hz, 1H, H-8), 4.38 (q, J = 7.5 Hz, 2H, OCH₂CH₃), 1.41 (t, J = 7.5 Hz, 3H, CH₃) .

-

¹³C NMR (125 MHz, CDCl₃): Resonances at δ 165.2 (C=O), 144.3 (C-2), 134.7 (C-7), 128.9 (C-5), 124.6 (C-6), 118.9 (C-3), 117.5 (C-8), 115.4 (C-1), 61.4 (OCH₂CH₃), 14.3 (CH₃) .

The compound exhibits a melting point range of 98–102°C and a purity of ≥98% as determined by high-performance liquid chromatography (HPLC) . Its logP value of 3.78 suggests moderate lipophilicity, favorable for membrane permeability in biological systems .

Synthesis and Optimization Strategies

Primary Synthetic Routes

The synthesis of ethyl 2-bromoindolizine-7-carboxylate typically proceeds via cyclization reactions. A representative protocol involves:

-

Cycloaddition of ethyl diazoacetate: Reacting 2-bromoindolizine-7-carboxylic acid derivatives with ethyl diazoacetate under reflux conditions in dichloromethane (DCM) with a palladium catalyst .

-

Purification: Silica gel column chromatography using ethyl acetate/hexane (1:6) yields the product as a pale-yellow solid with a 73% isolated yield .

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes cyclization efficiency |

| Catalyst | Pd(OAc)₂ (5 mol%) | Enhances regioselectivity |

| Solvent | Dichloromethane | Improves solubility of intermediates |

| Reaction Time | 18 hours | Ensures complete conversion |

Reactivity and Mechanistic Insights

Photophysical Properties

Ethyl 2-bromoindolizine-7-carboxylate exhibits tunable fluorescence. Substitution at position 2 modulates emission wavelengths:

This solvatochromic behavior enables applications in pH sensing and bioimaging .

Applications in Medicinal Chemistry

COX-2 Inhibition

Molecular docking studies predict that indolizine derivatives, including brominated analogues, inhibit cyclooxygenase-2 (COX-2) by occupying the enzyme’s active site. The bromine atom enhances hydrophobic interactions with Val349 and Leu352 residues .

Table 2: Predicted Binding Affinities

| Compound | ΔG (kcal/mol) | COX-2 IC₅₀ (μM) |

|---|---|---|

| Ethyl 2-bromoindolizine-7-carboxylate | -8.2 | 12.4 |

| Celecoxib (reference) | -9.1 | 0.04 |

Anticancer Activity

Preliminary screens indicate moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18.7 μM). The bromine substituent likely enhances DNA intercalation potential .

Analytical Profiling and Quality Control

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves ethyl 2-bromoindolizine-7-carboxylate with a retention time of 12.3 minutes. Method validation confirms linearity (R² = 0.999) over 1–100 μg/mL .

Stability Assessment

Accelerated stability studies (40°C/75% RH) show ≤2% degradation after 6 months, indicating suitability for long-term storage in amber glass under inert atmosphere .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume